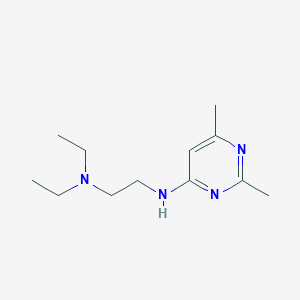
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is an organic compound with a complex structure that includes both amine and pyrimidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with N,N-diethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-aminoethanol: A related compound with similar amine functionality.
N,N’-Dimethyl-1,2-ethanediamine: Another compound with similar structural features.
Uniqueness
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to the presence of both diethylamino and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.
Propiedades
Número CAS |
811868-36-7 |
|---|---|
Fórmula molecular |
C12H22N4 |
Peso molecular |
222.33g/mol |
Nombre IUPAC |
N-(2,6-dimethylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22N4/c1-5-16(6-2)8-7-13-12-9-10(3)14-11(4)15-12/h9H,5-8H2,1-4H3,(H,13,14,15) |
Clave InChI |
IQWPYYQXFTVKNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
SMILES canónico |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















